Superior α2-Adrenoceptor Selectivity Over Apraclonidine and Clonidine
Brimonidine demonstrates 23- to 32-fold greater selectivity for α2-adrenoceptors versus apraclonidine, and 7- to 12-fold greater selectivity versus clonidine [1]. It is 1000-fold selective for α2- over α1-adrenoceptors [1].
| Evidence Dimension | α2-adrenoceptor selectivity (relative to α1) |
|---|---|
| Target Compound Data | 1000-fold selective for α2 over α1 |
| Comparator Or Baseline | Apraclonidine: 23-32x less α2-selective; Clonidine: 7-12x less α2-selective |
| Quantified Difference | 23- to 32-fold more α2-selective than apraclonidine; 7- to 12-fold more α2-selective than clonidine |
| Conditions | In vitro receptor binding assays; preclinical evaluation |
Why This Matters
Higher α2-selectivity correlates with reduced α1-mediated side effects (e.g., vasoconstriction, mydriasis), making brimonidine a cleaner pharmacological tool.
- [1] Burke J, Schwartz M. Preclinical evaluation of brimonidine. Surv Ophthalmol. 1996;41 Suppl 1:S9-18. PMID: 8970245. View Source
